![molecular formula C9H20Cl2N2O B2737543 (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2055761-19-6](/img/structure/B2737543.png)
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
描述
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a spiro junction, which is a point where two rings are connected through a single atom, adding to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the use of commercially available reagents. One reported method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
科学研究应用
Pharmacological Potential
Recent studies have highlighted the compound's role as a potential inhibitor of the SHP2 enzyme, which is implicated in various cancers. The discovery of related compounds has shown that modifications to this structure can enhance its potency and bioavailability.
Case Study : A study published in the Journal of Medicinal Chemistry reported on the development of a series of pyrazolopyrimidinones based on this scaffold, demonstrating significant inhibitory activity against SHP2 with favorable pharmacokinetic profiles .
Drug Development
The compound serves as a valuable intermediate in the synthesis of new therapeutic agents targeting various diseases, particularly cancers and neurological disorders.
Application Area | Description |
---|---|
Cancer Treatment | Development of SHP2 inhibitors for targeted cancer therapies |
Neuroprotection | Potential use in formulations aimed at neurodegenerative diseases |
Chemical Synthesis | Intermediate for synthesizing related bioactive compounds |
Research Reagents
Due to its unique structure, (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is utilized as a research reagent in laboratories focusing on medicinal chemistry and pharmacology.
作用机制
The mechanism of action of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an enzyme inhibitor, blocking the activity of a target enzyme and thereby modulating a biochemical pathway .
相似化合物的比较
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but contains sulfur and nitrogen atoms in the ring system.
1,3,8-Triazaspiro[4.5]decane: This compound features three nitrogen atoms in the spirocyclic structure and has been studied for its potential biological activities.
N,N-dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride: This compound is structurally similar but includes dimethyl groups and has different chemical properties.
Uniqueness
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms in the spirocyclic ring
生物活性
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial research. This article reviews its chemical properties, biological activities, and relevant case studies that highlight its efficacy against various pathogens.
The molecular formula for this compound is with a molecular weight of approximately 174.25 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C9H18N2O |
Molecular Weight | 174.25 g/mol |
CAS Number | 2055761-19-6 |
Solubility | Soluble in water |
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant (MDR) strains.
- Mechanism of Action : The compound acts primarily by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
-
Efficacy Against Pathogens :
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) as low as 0.03125 μg/mL.
- Gram-negative bacteria : Demonstrated effectiveness against Escherichia coli and Klebsiella pneumoniae, with MICs ranging from 1 to 4 μg/mL.
In Vivo Studies
In vivo studies have further validated the efficacy of this compound:
- A mouse model demonstrated that this compound significantly reduced bacterial load in infections caused by Staphylococcus aureus, showcasing its potential for therapeutic applications in treating bacterial infections.
Study 1: Dual Inhibitors of Bacterial Topoisomerases
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the compound's role as a dual inhibitor of bacterial topoisomerases GyrB and ParE. The findings indicated that compounds similar to (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan exhibited potent antibacterial activity against MDR strains, with favorable pharmacokinetic profiles .
Study 2: Structure–Activity Relationship (SAR)
Research focusing on the structure–activity relationship revealed that modifications to the spirocyclic structure could enhance antibacterial potency and selectivity for bacterial targets while minimizing toxicity to human cells . This suggests a pathway for optimizing the compound for clinical use.
常见问题
Q. Basic: What are the recommended synthetic routes and characterization methods for (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride?
Answer:
The synthesis typically involves multi-step reactions starting with spirocyclic precursors such as tert-butyl 4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (a Boc-protected intermediate). Key steps include:
- Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) to remove the Boc group.
- Amine formation: Reductive amination or nucleophilic substitution to introduce the amine moiety.
Characterization:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm stereochemistry and structural integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and purity .
- X-ray Crystallography: For unambiguous stereochemical assignment .
Q. Basic: How can researchers confirm the stereochemical configuration of this compound?
Answer:
- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) .
- NOESY NMR: Detects spatial proximity of protons to confirm relative stereochemistry .
- X-ray Diffraction: Provides definitive proof of absolute configuration .
Q. Advanced: How should researchers optimize reaction yields for spirocyclic intermediates in the synthesis of this compound?
Answer:
- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Catalyst Screening: Test palladium or nickel catalysts for reductive steps.
- Purification: Use preparative HPLC or recrystallization to isolate high-purity intermediates .
Example Table: Reaction Optimization Parameters
Parameter | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature | 25°C–80°C | 60°C | +35% |
Solvent | DCM, THF, EtOAc | THF | +20% |
Catalyst | Pd/C, NiCl₂, None | Pd/C (5% w/w) | +40% |
Q. Advanced: How to resolve contradictions in reported biological activity data for spirocyclic amines?
Answer:
- Comparative Structural Analysis: Compare with analogs like 4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid to identify structure-activity relationships (SAR) .
- Assay Standardization: Replicate studies under controlled conditions (pH, temperature, cell lines).
- Computational Modeling: Use QSAR to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) .
Q. Basic: What pharmacological screening strategies are recommended for this compound?
Answer:
- In Vitro Binding Assays: Screen against GPCRs or ion channels using fluorescence polarization or SPR .
- Cytotoxicity Testing: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme Inhibition: Test for inhibition of metabolic enzymes (e.g., cytochrome P450) using fluorogenic substrates .
Q. Advanced: How to design a stability study for this compound under physiological conditions?
Answer:
- Forced Degradation: Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via:
- Buffer Compatibility: Test solubility and stability in PBS, simulated gastric fluid, and plasma .
Q. Basic: What spectroscopic techniques are critical for analyzing impurities in this compound?
Answer:
- HPLC-UV/ELSD: Quantify impurities >0.1% using gradient elution.
- LC-HRMS: Identify unknown impurities by exact mass .
- FT-IR: Detect functional group changes (e.g., amine oxidation to nitro groups) .
Q. Advanced: How can computational tools aid in the development of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking: Predict binding modes to target proteins (e.g., serotonin receptors) using AutoDock or Schrödinger .
- ADMET Prediction: Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .
- Synthetic Feasibility: Evaluate retrosynthetic pathways with CAS SciFinder or Reaxys .
属性
IUPAC Name |
(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMBMRUCXTRGW-OXOJUWDDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCNCC2)CO1)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。